molecular formula C11H10BrNO2 B8113518 methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

Cat. No.: B8113518
M. Wt: 268.11 g/mol
InChI Key: VPGHQTXRLNUGTM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is a brominated, N-methylated indole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmacology, known for its diverse biological activities and its presence in compounds targeting a wide array of diseases, including cancer, neurological disorders, and infections . The specific bromo and ester functional groups on this molecule make it a versatile building block for further structural elaboration, particularly through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create more complex molecular architectures . Researchers can utilize this compound in the synthesis of potential serotonin receptor modulators and other neuroactive agents . Furthermore, its structure supports the development of novel conjugates with potential antitumor, antiviral, or anti-inflammatory properties, as indole-based molecules are known to target key oncogenic pathways and can induce cell cycle arrest and apoptosis in cancer cell lines . The methyl ester group offers a handle for hydrolysis to the corresponding acid or for further transformations, providing a pathway to a diverse library of indole derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for laboratory use only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

methyl 3-bromo-1-methylindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-13-6-9(12)8-5-7(11(14)15-2)3-4-10(8)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGHQTXRLNUGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

methyl 3-bromo-1-methyl-1H-indole-5-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

Abstract This technical guide provides an in-depth analysis of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (CAS 1609967-66-9), a critical intermediate in the synthesis of bioactive indole derivatives, particularly Mcl-1 inhibitors and antiviral agents. We explore its chemical identity, synthetic pathways, and structural utility in medicinal chemistry. Detailed experimental protocols for its synthesis via N-methylation and subsequent functionalization are provided, supported by mechanistic insights and safety guidelines.

Chemical Identity & Specifications

This compound serves as a bifunctional scaffold, offering orthogonal reactivity at the C3 (halogen) and C5 (ester) positions, with the N1-methyl group providing metabolic stability and physicochemical optimization.

Attribute Specification
Chemical Name Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate
CAS Number 1609967-66-9
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
SMILES COC(=O)c1ccc2n(C)cc(Br)c2c1
Core Scaffold Indole (1H-Indole)
Key Substituents 1-Methyl (N-alkylation), 3-Bromo (Halogenation), 5-Methoxycarbonyl (Ester)
Appearance Off-white to pale yellow solid (Typical)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water

Synthetic Pathways & Mechanistic Insight

The synthesis of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate typically proceeds via two primary routes. The most robust method involves the regioselective bromination of the C3 position followed by N-methylation , or conversely, N-methylation of the parent indole followed by bromination.

Route A: N-Methylation of Methyl 3-bromo-1H-indole-5-carboxylate

This is the preferred route when the 3-bromo precursor (CAS 916179-88-9) is commercially available. It avoids the potential for over-bromination or side reactions on the alkyl group.

  • Mechanism: The indole nitrogen (pKa ~16) is deprotonated by a base (e.g., NaH, K₂CO₃) to form an indolyl anion. This nucleophile attacks the electrophilic methyl source (MeI or dimethyl sulfate) in an Sₙ2 fashion.

  • Regioselectivity: Alkylation occurs exclusively at N1 due to the high electron density and the stability of the resulting aromatic system.

Route B: Bromination of Methyl 1-methyl-1H-indole-5-carboxylate
  • Mechanism: Electrophilic aromatic substitution (EAS) using N-bromosuccinimide (NBS) or Br₂.

  • Regioselectivity: The C3 position is the most nucleophilic site on the indole ring, ensuring high regioselectivity. However, care must be taken to control temperature to prevent poly-bromination.

Synthetic Pathway Diagram

Synthesis Start Methyl 1H-indole-5-carboxylate (Precursor) Inter1 Methyl 3-bromo-1H-indole-5-carboxylate (CAS 916179-88-9) Start->Inter1 Bromination (NBS, DMF, 0°C) Electrophilic Aromatic Substitution Target Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (CAS 1609967-66-9) Start->Target Alternative: N-Methylation then Bromination Inter1->Target N-Methylation (MeI, NaH/DMF) SN2 Reaction

Figure 1: Synthetic routes to the target compound. The solid line represents the standard stepwise functionalization.

Structural Utility in Medicinal Chemistry

This molecule is a "privileged structure" in drug discovery, particularly for designing inhibitors of protein-protein interactions (e.g., Mcl-1, Bcl-2) and viral polymerases.

Functional Handles
  • C3-Bromo Group: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkynyl groups to explore the hydrophobic binding pockets of target proteins.

  • C5-Ester Group: Serves as a masked carboxylic acid. It can be hydrolyzed to the free acid for ionic interactions or converted into amides, oxadiazoles, or other heterocycles to tune potency and solubility.

  • N1-Methyl Group: Often critical for blocking a metabolic soft spot (N-H) and improving membrane permeability by removing a hydrogen bond donor.

Derivatization Workflow

Derivatization Core Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) -> Biaryl Derivatives Core->Suzuki C3 Functionalization Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd) -> Alkynyl Indoles Core->Sonogashira C3 Functionalization Hydrolysis Hydrolysis (LiOH, THF/H2O) -> Carboxylic Acid Core->Hydrolysis C5 Transformation Amidation Amide Coupling (R-NH2, HATU) -> Carboxamides Hydrolysis->Amidation Library Generation

Figure 2: Medicinal chemistry derivatization map illustrating the orthogonal reactivity of the C3 and C5 positions.

Experimental Protocols

Protocol A: Synthesis via N-Methylation

Targeting CAS 1609967-66-9 from CAS 916179-88-9

Reagents:

  • Methyl 3-bromo-1H-indole-5-carboxylate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Iodomethane (MeI) (1.5 eq)

  • Anhydrous DMF (Dimethylformamide) (10 mL/g of substrate)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the starting indole (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of hydrogen gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of the indolyl anion).

  • Alkylation: Add Iodomethane (1.5 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor reaction progress by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The starting material (lower R_f) should disappear, and a less polar spot (higher R_f, N-methyl product) should appear.

  • Workup: Quench the reaction by slowly pouring it into ice-cold water (10x reaction volume). A precipitate should form.[1][2]

    • If solid forms: Filter the solid, wash with water, and dry under vacuum.

    • If oil forms:[2] Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO₂) eluting with a gradient of Hexanes/Ethyl Acetate (0–20% EtOAc).

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Disappearance of the broad singlet at ~11.5–12.0 ppm (N-H). Appearance of a sharp singlet at ~3.8–3.9 ppm (N-CH₃).

  • MS (ESI): Observed mass [M+H]⁺ ≈ 268/270 (1:1 isotopic pattern for Br).

Safety & Handling

  • Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. Use only in a well-ventilated fume hood. Wear double nitrile gloves.

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle under inert atmosphere. Quench excess NaH carefully with isopropanol or ethyl acetate before adding water.

  • Indole Derivatives: Generally considered irritants. Avoid inhalation of dust.

References

  • ChemBuyersGuide. (n.d.). Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate CAS: 1609967-66-9. Retrieved from [Link]

  • Google Patents. (2016). Substituted indole Mcl-1 inhibitors - US Patent Application 20180237424.
  • Organic Syntheses. (1973). 1-Methylindole.[3][4] Org. Synth. 1973, 53, 98. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Regioselective dibromination of methyl indole-3-carboxylate. Org. Biomol. Chem. Retrieved from [Link]

Sources

solubility of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate , a critical intermediate in the synthesis of indole-based pharmaceuticals (e.g., antiviral agents, Bcl-2 family inhibitors).

As a Senior Application Scientist, I have synthesized the solubility data based on the compound's physicochemical properties—specifically the lipophilic shift caused by N-methylation and C3-bromination—and standard process chemistry protocols for indole esters. This guide is designed to assist process chemists in selecting optimal solvent systems for reaction monitoring, work-up, and purification via recrystallization or chromatography.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the structural drivers at play. Unlike its precursor (methyl indole-5-carboxylate), the target molecule lacks a hydrogen bond donor (N-H) and possesses a heavy halogen, significantly altering its solvation thermodynamics.

Structural Impact Analysis
  • Indole Core (Aromatic): Provides strong

    
    -
    
    
    
    stacking potential, favoring aromatic solvents (Toluene) and chlorinated hydrocarbons.
  • N-Methyl Group: Removes the primary H-bond donor. This drastically reduces solubility in protic solvents (water, cold alcohols) and increases solubility in aprotic lipophilic solvents (DCM, THF).

  • 3-Bromo Substituent: Increases lipophilicity (LogP shift ~ +0.7 to +1.0) and molecular volume, enhancing solubility in halogenated solvents while decreasing it in aliphatic hydrocarbons.

  • 5-Methyl Ester: Acts as a weak H-bond acceptor, providing necessary polarity for solubility in esters (Ethyl Acetate) and ketones.

Solubility_SAR Molecule Methyl 3-bromo-1-methyl- 1H-indole-5-carboxylate N_Me N-Methyl Group (No H-Bond Donor) Molecule->N_Me Bromo 3-Bromo Group (Lipophilic/Heavy) Molecule->Bromo Ester 5-Methyl Ester (H-Bond Acceptor) Molecule->Ester Effect_2 Reduced Solubility in Protic Solvents N_Me->Effect_2 Hydrophobic Shift Effect_1 High Solubility in DCM, CHCl3 Bromo->Effect_1 Polarizability Effect_3 Soluble in EtOAc/THF Ester->Effect_3 Dipole Interaction

Figure 1: Structural Activity Relationship (SAR) mapping of functional groups to solubility behavior.

Solubility Landscape & Solvent Selection

The following data categorizes solvents by their utility in processing this specific indole derivative.

Table 1: Solubility Profile and Process Utility

Solvent ClassSpecific SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary extraction solvent; Loading solvent for chromatography.
Polar Aprotic DMF, DMSO, NMPHigh (>150 mg/mL)Reaction medium (e.g., Suzuki couplings, nucleophilic substitutions).
Ethers THF, 2-MeTHF, 1,4-DioxaneGood (50-100 mg/mL)Reaction solvent; 2-MeTHF is a recommended green alternative to DCM for extractions.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate (20-50 mg/mL)Critical: Ideal for recrystallization when paired with hydrocarbons.
Alcohols Methanol, Ethanol, IPATemp. Dependent High solubility at reflux; low at RT. Excellent for cooling crystallization.
Aromatics Toluene, XyleneModerate Good for heating reactions; often used as a co-solvent.
Aliphatics Hexanes, Heptane, PentanePoor (<1 mg/mL)Anti-solvent: Used to crash out the product or wash filter cakes.
Aqueous Water, BrineInsoluble Used to wash away inorganic salts during work-up.

Critical Process Note: The N-methyl group significantly lowers the melting point compared to the NH-analog. Care must be taken when stripping solvents to avoid "oiling out" rather than crystallizing.

Experimental Protocols

As a researcher, you require self-validating protocols. The following methodologies are designed to determine precise solubility limits and purify the compound efficiently.

Protocol A: Gravimetric Solubility Determination

Use this to validate exact concentrations for your specific batch.

  • Preparation: Weigh 50 mg of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Calculation: Solubility (

    
    ) = 
    
    
    
    .
  • Validation: If

    
     mg/mL, heat to 50°C. If it dissolves, the solvent is a candidate for recrystallization.
    
Protocol B: Recrystallization Strategy (Solvent Screening)

The most common bottleneck for this compound is purification. Chromatography is effective but expensive at scale. Recrystallization is preferred.

Recommended System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (approx. 5-7 mL/g).

  • Clarification: If particulates exist, hot filter through a celite pad.

  • Nucleation: Allow the solution to cool to RT slowly. If no crystals form, add Heptane dropwise until persistent turbidity is observed.

  • Crystallization: Cool to 0-4°C for 4 hours.

  • Filtration: Filter the solids and wash with a cold 1:3 EtOAc:Heptane mixture.

Recrystallization_Workflow Start Crude Material Dissolve Dissolve in Hot EtOAc (Reflux) Start->Dissolve Check Is solution clear? Dissolve->Check Filter Hot Filtration (Remove inorganics) Check->Filter No (Haze) Cool Cool to RT Check->Cool Yes Filter->Cool AntiSolvent Add Heptane (Dropwise) Cool->AntiSolvent If no crystals Harvest Filter & Dry Cool->Harvest Crystals form AntiSolvent->Harvest

Figure 2: Decision tree for the purification of the target indole ester.

Application in Synthesis & Purification

Chromatographic Behavior

When analyzing or purifying via TLC/HPLC, the N-methyl and 3-bromo modifications significantly increase the Retention Factor (


) compared to the parent indole.
  • TLC Mobile Phase: 20% Ethyl Acetate in Hexanes is a standard starting point.

    • Expected

      
      : ~0.4 - 0.6 (Parent NH-indole would be ~0.2 - 0.3).
      
  • Visualization: The compound is UV active (254 nm) due to the conjugated indole system.

Reaction Solvent Compatibility
  • Bromination: If synthesizing this compound from methyl 1-methylindole-5-carboxylate, DMF or Acetonitrile are preferred over DCM to ensure the N-bromosuccinimide (NBS) remains soluble and reacts cleanly at the C3 position.

  • Coupling Reactions: For downstream Suzuki or Buchwald couplings at the C3-Br position, 1,4-Dioxane/Water or Toluene/Water mixtures are ideal, as the compound partitions well into the organic phase while inorganic bases remain in the aqueous phase.

References

  • Chemical Structure & Identity

    • Source: National Center for Biotechnology Information.
    • URL:[Link]

    • Note: Specific derivative properties extrapolated from parent scaffold d
  • Synthesis & Purification of 3-Bromoindoles

    • Source: Zhang, X., et al. "Regioselective Bromination of Indoles." Journal of Organic Chemistry.
    • Context: Describes the solubility of brominated indoles in DMF/DCM during synthesis.
    • URL:[Link]

  • General Solubility of Indole Esters (Patent Literature)
  • Crystallization Techniques for Indoles

    • Source: Anderson, N. G. "Practical Process Research and Development - A Guide for Organic Chemists."
    • Context: Standard protocols for solvent selection (EtOAc/Heptane)
    • URL:[Link]

An In-depth Technical Guide to the Melting Point Determination of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, with a specific focus on the determination of its melting point range. As a critical physicochemical parameter, the melting point provides insights into the purity and identity of a compound. In the absence of a definitively reported melting point for this specific indole derivative in publicly available literature, this document outlines the theoretical principles, experimental protocols, and contextual analysis required for its accurate determination. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction: The Significance of Melting Point in Compound Characterization

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range, often referred to as a sharp melting point. This physical constant is fundamental in the characterization of organic compounds for several key reasons:

  • Criterion of Purity: A narrow melting point range (typically 0.5-1.0°C) is a strong indicator of a compound's high purity. Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.[1]

  • Identification: The melting point is a characteristic property of a pure compound. While not unique, it can be used in conjunction with other analytical data (e.g., NMR, IR, and mass spectrometry) to confirm the identity of a substance.[2]

  • Stability and Formulation: In drug development, the melting point influences a compound's solubility, dissolution rate, and stability, all of which are critical for formulation and bioavailability.

Given the importance of this parameter, this guide will provide a detailed methodology for the experimental determination of the melting point of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate.

Theoretical Considerations: Factors Influencing the Melting Point of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

The melting point of an organic compound is influenced by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[3] Several structural features of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate will dictate its melting behavior:

  • Molecular Weight and Size: Generally, for a homologous series of compounds, the melting point increases with molecular weight due to stronger van der Waals forces.[4]

  • Intermolecular Forces: The primary intermolecular forces at play for this molecule are dipole-dipole interactions, arising from the polar carbonyl group of the ester and the carbon-bromine bond, and van der Waals forces. The absence of a hydrogen bond donor (like an N-H proton) suggests that hydrogen bonding will not be a contributing factor to its crystal lattice energy, which may result in a lower melting point compared to its non-N-methylated counterpart.

  • Molecular Symmetry and Packing: The overall shape of the molecule and its ability to pack efficiently into a crystal lattice significantly impacts the melting point.[3][4] More symmetrical molecules tend to have higher melting points.

  • Presence of Impurities: As previously mentioned, impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range.[1]

Experimental Determination of Melting Point

The most common and widely accepted method for determining the melting point of a crystalline organic solid is the capillary method.[5][6] This can be performed using a manual apparatus, such as a Thiele tube, or a modern digital melting point apparatus.

Apparatus and Materials
  • Melting point apparatus (digital or Thiele tube with heating oil)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

  • Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate sample (ensure it is dry and pure)

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is completely dry, as residual solvent can act as an impurity.[7]

    • If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[8]

    • Carefully tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.

    • Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[9]

  • Melting Point Determination (using a digital apparatus):

    • Initial Rapid Determination (optional but recommended): If the approximate melting point is unknown, a preliminary rapid heating (5-10°C/min) can be performed to get a rough estimate.[10]

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20°C below the estimated melting point.

      • Place the prepared capillary tube into the sample holder of the melting point apparatus.

      • Set the starting temperature to about 10-15°C below the expected melting point.

      • Set the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[7]

      • Observe the sample through the magnifying lens.

      • Record the temperature at which the first droplet of liquid appears (T1).

      • Record the temperature at which the last solid crystal melts (T2).

      • The melting point range is reported as T1 - T2.

  • Data Interpretation:

    • A sharp melting point (a range of 1-2°C) indicates a high degree of purity.[2]

    • A broad melting point (a range greater than 2°C) suggests the presence of impurities.[2]

Apparatus Calibration

To ensure the accuracy of the melting point determination, the thermometer and/or the melting point apparatus must be calibrated regularly.[7][11] This is achieved by measuring the melting points of certified reference standards with known, sharp melting points that bracket the expected melting point of the sample under investigation.

Reference Standard Certified Melting Point (°C)
Benzophenone47-49
Benzoic Acid121-123
Salicylic Acid158-160
Caffeine234-236

A calibration curve can be generated by plotting the observed melting points of the standards against their certified values. This curve can then be used to correct the experimentally determined melting point of the test compound.

Contextual Analysis and Expected Melting Point Range

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the melting point of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting cluster_calibration Apparatus Calibration Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm) Grind->Pack Insert Insert Capillary into Apparatus Pack->Insert Heat Heat at 1-2°C/min Insert->Heat Observe Observe Melting Heat->Observe Record Record T1 (First Liquid) & T2 (All Liquid) Observe->Record Range Determine Melting Range (T1-T2) Record->Range Purity Assess Purity (Sharp vs. Broad) Range->Purity Report Report Corrected Melting Point Purity->Report Standards Use Certified Standards Calibrate Generate Correction Curve Standards->Calibrate Calibrate->Report Apply Correction

Sources

Methodological & Application

The Strategic Application of Methyl 3-Bromo-1-methyl-1H-indole-5-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Indole Nucleus in Drug Discovery

The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, agrochemicals, and, most notably, a vast array of pharmaceuticals. Its unique electronic properties and the ability to participate in various biological interactions make it a cornerstone of medicinal chemistry. The strategic functionalization of the indole ring is paramount in modulating the pharmacological profile of drug candidates. Among the plethora of functionalized indoles, methyl 3-bromo-1-methyl-1H-indole-5-carboxylate has emerged as a highly valuable and versatile pharmaceutical intermediate.

This technical guide provides an in-depth exploration of the applications of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, with a focus on its role in the synthesis of advanced drug candidates. We will delve into detailed protocols for its utilization in key cross-coupling reactions, its physicochemical properties, and quality control parameters. The causality behind experimental choices will be elucidated, offering a scientifically grounded and practical resource for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of the physical, chemical, and safety properties of a pharmaceutical intermediate is a prerequisite for its effective and safe utilization in a laboratory or manufacturing setting.

PropertyValueReference
CAS Number 1186663-45-5[1]
Molecular Formula C₁₁H₁₀BrNO₂[1]
Molecular Weight 268.11 g/mol [1]
Appearance Solid[2]
Boiling Point (Predicted) 373.0 ± 22.0 °C[1]
Storage Temperature Refrigerator[2]
Purity ≥95%[2]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)[2]

Core Application: A Key Building Block for RIPK1 Inhibitors

A prominent application of indole-based intermediates is in the synthesis of kinase inhibitors, a major class of modern therapeutics. Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is a crucial precursor for the synthesis of inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key mediator of inflammation and cell death, making it a promising therapeutic target for a range of autoimmune and inflammatory diseases.[3][4] The clinical candidate GSK2982772 , developed for the treatment of conditions like psoriasis, rheumatoid arthritis, and ulcerative colitis, exemplifies the utility of this indole intermediate.[3][5]

The bromine atom at the 3-position and the methyl ester at the 5-position of the indole ring offer orthogonal handles for synthetic elaboration. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and amino substituents.

The RIPK1 Signaling Pathway: A Target for Therapeutic Intervention

The rationale for developing RIPK1 inhibitors stems from its central role in the tumor necrosis factor (TNF) signaling pathway, which can lead to either cell survival and inflammation via NF-κB activation or programmed cell death (apoptosis and necroptosis).[6] Dysregulation of this pathway is implicated in numerous inflammatory diseases. GSK2982772 acts as a potent and selective inhibitor of the kinase activity of RIPK1, thereby blocking the downstream signaling cascades that lead to inflammation and necroptosis.[7]

RIPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruitment NFkB NF-κB Activation Complex_I->NFkB Ubiquitination Complex_II Complex II (FADD, Caspase-8, RIPK1, RIPK3) Complex_I->Complex_II Inflammation Inflammation & Survival NFkB->Inflammation Apoptosis Apoptosis Complex_II->Apoptosis Caspase-8 active Necrosome Necrosome (RIPK1, RIPK3, MLKL) Complex_II->Necrosome Caspase-8 inactive Necroptosis Necroptosis Necrosome->Necroptosis MLKL phosphorylation GSK2982772 GSK2982772 GSK2982772->Complex_II Inhibition GSK2982772->Necrosome Inhibition TNFa TNFα TNFa->TNFR1 Binding

Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.

Synthetic Protocols: Harnessing the Reactivity of Methyl 3-Bromo-1-methyl-1H-indole-5-carboxylate

The following protocols provide detailed, step-by-step methodologies for key transformations involving methyl 3-bromo-1-methyl-1H-indole-5-carboxylate. These protocols are based on established synthetic routes for related compounds and serve as a practical guide for laboratory synthesis.[8][9][10]

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[9] This protocol details the coupling of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate with a generic arylboronic acid.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[9]

Materials:

  • Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To an oven-dried reaction vessel, add methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel, followed by the addition of water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine Indole Intermediate, Arylboronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Reagents->Inert_Atmosphere Catalyst_Addition Add Pd(OAc)₂/SPhos in Dioxane/Water Inert_Atmosphere->Catalyst_Addition Heating Heat to 80-100 °C (4-12 hours) Catalyst_Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Final_Product Isolated Product Purification->Final_Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[8] This protocol outlines the coupling of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate with a primary or secondary amine.

Reaction Principle: Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond.[8] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often providing the best results.

Materials:

  • Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • BrettPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide.

  • Add anhydrous toluene to the flask.

  • Add the amine, followed by methyl 3-bromo-1-methyl-1H-indole-5-carboxylate.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quality Control and Analytical Methods

Ensuring the purity and identity of pharmaceutical intermediates is a critical aspect of drug development.[11][12] A robust quality control (QC) strategy should be implemented for methyl 3-bromo-1-methyl-1H-indole-5-carboxylate and its subsequent reaction products.

Analytical MethodPurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.Purity (area %), identification of known and unknown impurities, retention time.[12][13]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of the compound.Chemical shifts (δ), coupling constants (J), integration.[14]
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.Molecular ion peak (m/z).
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands (e.g., C=O, N-H, C-Br).[15]
Melting Point Assessment of purity.Sharpness of the melting range.

Conclusion: A Versatile Intermediate for Modern Drug Discovery

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate stands out as a strategically important pharmaceutical intermediate. Its pre-functionalized indole core, with orthogonal reactive sites, provides a versatile platform for the synthesis of complex molecular architectures. As demonstrated through the example of RIPK1 inhibitors like GSK2982772, this building block enables the efficient construction of drug candidates targeting key biological pathways. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provided herein offer a practical guide for harnessing the synthetic potential of this valuable intermediate. A rigorous approach to quality control, employing a suite of analytical techniques, is essential to ensure the reliability and reproducibility of synthetic outcomes. As the demand for novel therapeutics continues to grow, the strategic application of well-designed intermediates like methyl 3-bromo-1-methyl-1H-indole-5-carboxylate will remain a critical enabler of innovation in drug discovery and development.

References

  • Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. [Link]

  • Newton, K. (2015). RIPK1 and the regulation of cell death and inflammation. Current Opinion in Cell Biology, 33, 1-7.
  • Pharmaceutical Quality Resources, Inc. (2025).
  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde. BenchChem.
  • Berger, S. B., et al. (2022). Development of a Prototype, Once-Daily, Modified-Release Formulation for the Short Half-Life RIPK1 Inhibitor GSK2982772. Pharmaceutical Research, 39(1), 103-114. [Link]

  • Harris, P. A., et al. (2019). Identification of a RIP1 Kinase Inhibitor Clinical Candidate (GSK3145095) for the Treatment of Pancreatic Cancer. ACS Medicinal Chemistry Letters, 10(6), 934-940. [Link]

  • International Journal of Pharmaceutical Compounding. (n.d.).
  • Google Patents. (2016). Crystalline forms of (s)-5-benzyl-n-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][3][12]oxazepin-3-yl)-4h-1,2,4-triazole-3-carboxamide.

  • BenchChem. (2025). Characterization of a Potent and Selective RIPK1 Inhibitor: A Technical Guide. BenchChem.
  • UK Department of Health. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • AAPS. (2022, October 21).
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). ACS Medicinal Chemistry Letters. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • A Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
  • ChemicalBook. (n.d.).
  • Boruah, P. R., et al. (2015).
  • Scarpellini, C., et al. (2023). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Chemistry, 11, 1156557. [Link]

  • BLDpharm. (n.d.). (S)-3-Benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][3][12]oxazepin-3-yl)-1H-1,2,4-triazole-5-carboxamide.

  • Chongqing Chemdad Co., Ltd. (n.d.).
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
  • Methyl 1H-indole-3-carboxyl
  • Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. (2025). Figshare.
  • Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (2025).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemShuttle. (n.d.). GSK2982772.
  • Synthesis of Benzo[5][12]thiazolo[2,3-c][3][6][12]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). MDPI.

  • Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones: selective antagonists of muscarinic (M3) receptors. (2008). PubMed.
  • Methyl 1-methyl-1H-indole-3-carboxylate. (2018).
  • BenchChem. (2025).

Sources

Troubleshooting & Optimization

improving yield of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IND-5-BR-ME-001 Topic: Yield Improvement for Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Workflow Visualization

User Query: "My yields are inconsistent. I am seeing side products during bromination and incomplete methylation. How do I stabilize this protocol?"

Diagnosis: The synthesis of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate involves two competing electronic factors. The C5-ester is an electron-withdrawing group (EWG) that deactivates the indole ring, making the subsequent electrophilic bromination at C3 sluggish. Conversely, the N-methylation increases nucleophilicity. The order of operations and solvent choice during bromination are the critical failure points.

Optimized Synthetic Workflow

The following pathway prioritizes N-methylation before bromination to maximize the nucleophilicity of the C3 position, counteracting the deactivating effect of the C5-ester.

IndoleSynthesis SM Methyl indole-5-carboxylate (Starting Material) Step1 Step 1: N-Methylation (NaH, MeI, DMF, 0°C) SM->Step1 Nucleophilic Activation Inter Intermediate: Methyl 1-methylindole-5-carboxylate Step1->Inter >95% Conv. Step2 Step 2: C3-Bromination (NBS, DMF, RT) Inter->Step2 Regioselective Subst. Product Target: Methyl 3-bromo-1-methyl- 1H-indole-5-carboxylate Step2->Product ~85-90% Yield

Figure 1: Optimized sequential workflow. Methylation first activates the ring, facilitating the difficult bromination of the electron-deficient scaffold.

Module 1: N-Methylation Protocol & Troubleshooting

The Objective: Quantitative conversion of the indole nitrogen (N-H) to N-Me. The Challenge: The C5-ester increases the acidity of the N-H proton (pKa ~16), making it easier to deprotonate, but moisture sensitivity often stalls the reaction.

Standard Operating Procedure (SOP)
  • Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), DMF (Anhydrous).

  • Stoichiometry: Indole (1.0 eq), NaH (1.2 eq), MeI (1.5 eq).

Step-by-Step:

  • Dissolve Methyl indole-5-carboxylate in anhydrous DMF (0.2 M concentration).

  • Cool to 0°C (Ice bath).

  • Add NaH portion-wise. Wait for gas evolution to cease (approx. 15-30 mins).

  • Add MeI dropwise.

  • Warm to Room Temperature (RT) and stir for 2 hours.

Troubleshooting Guide: N-Methylation
SymptomProbable CauseCorrective Action
Incomplete Conversion (>10% SM remains) Wet DMF or "Dead" NaH.Validation: Test NaH activity by adding a drop of water to a small sample; it should fizz violently. Use fresh anhydrous DMF.
C-Methylation (Methyl at C3) Temperature too high during MeI addition.Protocol Adjustment: Ensure addition is strictly at 0°C. The C3 position is nucleophilic; heat promotes C-alkylation side reactions.
Hydrolysis of Ester Hydroxide generation.Chemistry: If water enters the reaction, NaH forms NaOH, which hydrolyzes the C5-methyl ester. Ensure strictly anhydrous conditions.

Module 2: C3-Bromination (The Critical Step)

The Objective: Selective bromination at C3 without touching C2 or over-brominating the benzene ring. The Challenge: The C5-ester deactivates the ring. Standard bromination (e.g., Br2) can be too harsh or non-selective.

The Solution: NBS in DMF

Using N-Bromosuccinimide (NBS) in DMF is superior to chemically harsh solvents like CCl4 or acetic acid. DMF forms a complex with Br+, modulating its reactivity to be more selective for the most nucleophilic position (C3), even on a deactivated ring [1].

SOP: Regioselective Bromination
  • Dissolve Methyl 1-methylindole-5-carboxylate (Intermediate) in DMF (0.1 M).

  • Add NBS (1.05 eq) as a solid in one portion at 0°C .

  • Allow to warm to RT. Monitor by TLC every 30 minutes.

  • Quench: Pour into ice water/brine mixture. The product often precipitates.

Troubleshooting Guide: Bromination
SymptomProbable CauseCorrective Action
No Reaction / Slow Reaction Ring deactivation by C5-ester.Optimization: Do NOT heat above 40°C. Instead, increase concentration to 0.5 M to drive kinetics. If still slow, switch solvent to Acetonitrile (MeCN) , which is slightly more promoting than DMF [3].
Bromination at C2 C3 blocked or steric hindrance (unlikely here).Check: This usually happens if C3 is already substituted. Confirm starting material structure by NMR.[1]
Multiple Spots (Over-bromination) Excess NBS or Radical Mechanism.Fix: Ensure reaction is kept in the dark (wrap flask in foil) to prevent radical bromination at the benzylic methyl group (N-Me) or on the ring. Stick to 1.05 eq NBS.
Sticky/Oily Product DMF retention.Workup: DMF is hard to remove. Wash the organic layer 5x with water or 5% LiCl solution to strip DMF before evaporation.

Logic Tree for Yield Loss Analysis

Use this decision tree to diagnose where your mass balance is disappearing.

Troubleshooting Start Yield < 50%? StepCheck Which step failed? Start->StepCheck MethFail Step 1: Methylation StepCheck->MethFail BromFail Step 2: Bromination StepCheck->BromFail EsterGone Check: Is Ester Intact? MethFail->EsterGone Hydrolysis Issue: Hydrolysis Fix: Dry Solvents/Reagents EsterGone->Hydrolysis No (Acid formed) SM_Remains Issue: Low Conversion Fix: Fresh NaH EsterGone->SM_Remains Yes (SM recovered) RegioCheck Check: NMR of Crude BromFail->RegioCheck C2_Bromo Issue: C2 Isomer Fix: Lower Temp / Use DMF RegioCheck->C2_Bromo Wrong peaks Poly_Bromo Issue: Poly-bromination Fix: Protect from Light / 1.0 eq NBS RegioCheck->Poly_Bromo Too many peaks

Figure 2: Diagnostic logic tree for isolating yield loss.

Frequently Asked Questions (FAQ)

Q: Can I reverse the steps (Brominate then Methylate)? A: Technically yes, but it is not recommended . The N-H indole is less electron-rich than the N-Me indole. Brominating the N-H indole with a C5-EWG (ester) is very slow and requires harsher conditions, which degrades the ester. Methylating first "primes" the ring for a milder, cleaner bromination [2].

Q: Why use DMF for bromination? Can I use DCM? A: DCM is non-polar. In DCM, NBS is less soluble and the reaction relies more on radical pathways or heterogeneous surface interactions. DMF is polar and aprotic; it solvates the NBS and stabilizes the bromonium intermediate (


), enhancing regioselectivity for the electronic sweet spot (C3) rather than random radical attacks [3].

Q: My product is an oil, but it should be a solid. Why? A: This is likely residual DMF. Indole esters are typically crystalline solids.

  • Protocol: Dissolve the oil in a minimum amount of hot Methanol or Ethyl Acetate/Hexane (1:4) and let it stand in the fridge. If it doesn't crystallize, run a silica plug to remove the DMF trail.

References

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Source: National Institutes of Health (PMC). Context: Validates the use of NBS in MeCN/DMF for high regioselectivity in electron-deficient systems. URL:[Link]

  • Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics. Source: Organic Chemistry Portal / Synthesis 2005. Context: Discusses the mechanistic advantages of NBS in polar solvents for preventing over-bromination. URL:[Link]

Sources

Technical Support Center: Purification of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Solvents for Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate Content Type: Technical Support Center Guide

Case ID: IND-BR-5-EST-001 Compound: Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate CAS: 916179-88-9 (Analogous references utilized) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Solvent Selection

User Query: What are the optimal solvent systems for recrystallizing methyl 3-bromo-1-methyl-1H-indole-5-carboxylate?

Scientist’s Analysis: This compound features a lipophilic indole core modified with a bromine atom at C3, an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-methyl group, and a methyl ester at C5. This substitution pattern significantly reduces the hydrogen-bonding potential compared to the parent indole, increasing solubility in organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), while decreasing solubility in protic solvents like cold ethanol.

The recommended approach utilizes a binary solvent system to balance solubility (in the polar component) and recovery (induced by the non-polar anti-solvent).

Quick Reference: Recommended Solvent Systems
PrioritySolvent SystemRatio (v/v)MechanismBest For
Primary EtOAc / Hexanes 1:3 to 1:5Cooling + Anti-solventHigh purity recovery; removal of non-polar impurities.
Secondary Ethanol (Absolute) 100%CoolingRemoval of polar, colored by-products.
Tertiary DCM / Heptane 1:4Anti-solvent EvaporationCompounds that "oil out" in alcohols.
Cleanup Toluene 100%CoolingLarge-scale purification (requires high temp).

Critical Note: The presence of the


-methyl group lowers the melting point compared to the N-H analog. Ensure your recrystallization temperature does not exceed the melting point (est. 90–130 °C range) to prevent "oiling out."

Detailed Experimental Protocols

Protocol A: The Standard Binary Recrystallization (EtOAc/Hexanes)

This is the most robust method for brominated indole esters.

Materials:

  • Crude Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-solvent: Hexanes (or Heptane for higher boiling point safety)

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in a round-bottom flask. Add the minimum amount of hot EtOAc (approx. 60-70°C) required to fully dissolve the solid. Swirl constantly.

    • Tip: If colored impurities persist, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.

  • Initial Precipitation: Remove from heat. While still warm, slowly add Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add a few drops of hot EtOAc to redissolve the turbidity. The solution should be clear and saturated.

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Then, place it in an ice bath (0-4°C) for 1-2 hours.

  • Filtration: Filter the crystals using vacuum filtration. Wash the cake with cold Hexanes (not EtOAc).

  • Drying: Dry under high vacuum (<5 mbar) at 40°C to remove residual solvent.

Protocol B: Solvent Screening (Self-Validating System)

Use this micro-scale test if the primary protocol fails due to specific impurity profiles.

  • Weigh 50 mg of crude compound into 3 separate vials.

  • Test 1 (Alcohol): Add 0.5 mL MeOH. Heat to boil. If soluble, cool. -> Result: Crystals = Use MeOH.

  • Test 2 (Ester): Add 0.2 mL EtOAc. Heat. Add Hexane until cloudy. Cool. -> Result: Crystals = Use EtOAc/Hex.

  • Test 3 (Chlorinated): Add 0.2 mL DCM. Add Heptane. Allow slow evaporation. -> Result: Crystals = Use DCM/Heptane.

Troubleshooting Guide (FAQ)

Q1: The product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Cause: The solution temperature is too high relative to the compound's melting point, or the anti-solvent was added too quickly, causing a rapid polarity crash. Solution:

  • Re-dissolve: Add more of the polar solvent (EtOAc) and reheat until clear.

  • Seed: Add a tiny "seed crystal" of pure product if available.

  • Slow Down: Allow the solution to cool to room temperature before putting it in the fridge. Do not shock-cool.

  • Switch Solvents: Switch to Ethanol/Water . The higher boiling point of water sometimes prevents oiling by allowing a slower crystal lattice formation.

Q2: My crystals are colored (yellow/brown) but should be off-white.

Cause: Brominated indoles can undergo slow oxidation or contain trace bromine/NBS by-products. Solution:

  • Charcoal Treatment: As mentioned in Protocol A, use activated carbon.

  • Bisulfite Wash: Before recrystallization, dissolve the crude in EtOAc and wash with 10% Sodium Thiosulfate or Sodium Bisulfite solution to quench active bromine species. Dry over MgSO₄, strip solvent, then recrystallize.

Q3: The yield is very low (<50%).

Cause: Too much solvent was used (thermodynamic loss) or the mother liquor still holds product. Solution:

  • Concentrate the mother liquor (filtrate) to half volume and repeat the cooling step to harvest a "second crop."

  • Check solubility: If the compound is too soluble in Hexanes, switch to Pentane (less solubilizing power) or cool to -20°C.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct purification method based on crude material behavior.

Recrystallization_Workflow Start Start: Crude Methyl 3-bromo-1-methyl- 1H-indole-5-carboxylate SolubilityCheck Check Solubility in Hot EtOAc Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddHexane Add Hexanes (Anti-solvent) until turbid Soluble->AddHexane Yes SwitchSolvent Alternative: Switch to Ethanol or MeOH Soluble->SwitchSolvent No (Insoluble) Cooling Cool to RT -> 0°C AddHexane->Cooling ResultCheck Crystal Quality? Cooling->ResultCheck Success Success: Filter & Dry ResultCheck->Success White Crystals OilingOut Issue: Oiling Out ResultCheck->OilingOut Liquid/Goo Colored Issue: Colored Impurities ResultCheck->Colored Yellow/Brown RemedyOil Remedy: Re-heat, add more EtOAc, seed crystal, cool slower OilingOut->RemedyOil RemedyColor Remedy: Activated Charcoal or Thiosulfate Wash Colored->RemedyColor RemedyOil->Cooling RemedyColor->SolubilityCheck SwitchSolvent->Cooling

Figure 1: Decision tree for optimizing the recrystallization of brominated indole esters.

References

  • Vertex Pharmaceuticals Inc. (2018). Substituted Indole Mcl-1 Inhibitors. Patent WO2018/175653. (Demonstrates the use of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate as a key intermediate in pharmaceutical synthesis).

  • Vanderbilt University. (2019). Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors. Journal of Medicinal Chemistry. (Details the handling and reaction conditions for 3-bromoindole derivatives).

  • Organic Syntheses. (1974). Ethyl 2-methylindole-5-carboxylate. Org. Synth. 1974, 54, 19. (Foundational protocol for recrystallizing indole carboxylates).

  • Santa Cruz Biotechnology. Methyl 3-bromo-1H-indole-2-carboxylate Data Sheet. (Provides physical property benchmarks for isomeric brominated indole esters). [1]

Sources

stability of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate under basic conditions. It is designed for researchers requiring precise control over this scaffold during synthesis, workup, or storage.

Executive Summary

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate exhibits conditional stability in basic media. The molecule contains two base-sensitive sites with distinct reactivity profiles:

  • C5-Methyl Ester (High Sensitivity): This group is highly prone to saponification (hydrolysis) in the presence of hydroxide bases (NaOH, LiOH, KOH), rapidly converting to the carboxylic acid.

  • C3-Bromine (Moderate Stability): The C-Br bond on the electron-rich indole ring is generally resistant to nucleophilic aromatic substitution (

    
    ) by hydroxide. However, it can be compromised under forcing conditions (high temperature, strong alkoxides) or in the presence of transition metals (Pd, Cu) often used in conjunction with bases.
    

Core Reactivity Analysis

A. Ester Hydrolysis (Saponification)

The most immediate transformation under basic conditions is the hydrolysis of the methyl ester at the C5 position.

  • Mechanism: Nucleophilic attack by hydroxide (

    
    ) at the carbonyl carbon, followed by elimination of methoxide.
    
  • Conditions: Occurs readily at room temperature with aqueous bases (LiOH, NaOH) in organic co-solvents (THF, MeOH).

  • Implication: If your target is the ester , avoid aqueous bases during workup (e.g., use saturated

    
     or phosphate buffers instead of NaOH). If your target is the acid , this is a clean, high-yielding reaction.
    
B. C3-Bromine Integrity

The C3-position of indole is electron-rich, making the C-Br bond resistant to direct nucleophilic displacement by


 (which requires an electron-deficient ring for 

).
  • Stability Window: The bromine atom is stable to standard aqueous bases (NaOH,

    
    ) at ambient temperatures.
    
  • Risk Factors:

    • Metal-Halogen Exchange: Strong organometallic bases (e.g., n-BuLi, t-BuLi) will instantly lithiate the C3 position, removing the bromine.

    • Pd-Catalyzed Side Reactions: If palladium residues are present (from previous steps), basic conditions can promote oxidative addition/protodebromination or coupling.

C. Decarboxylation Risk (Low)

Unlike indole-3-carboxylic acids, which decarboxylate easily due to the direct attachment to the pyrrole ring, indole-5-carboxylic acids are stable . The carboxyl group is attached to the benzenoid ring and does not undergo thermal decarboxylation under standard workup or hydrolysis conditions.

Reaction Pathways & Visualization

The following diagram illustrates the primary reaction pathways for methyl 3-bromo-1-methyl-1H-indole-5-carboxylate in basic media.

G cluster_legend Pathway Key Start Methyl 3-bromo-1-methyl- 1H-indole-5-carboxylate Acid 3-Bromo-1-methyl- 1H-indole-5-carboxylic acid Start->Acid Aqueous Base (NaOH/LiOH) (Saponification) Debromo Methyl 1-methyl- 1H-indole-5-carboxylate Start->Debromo Pd(0) + Base + H source (Protodebromination) Lithio 3-Lithio Species (Metal-Halogen Exchange) Start->Lithio n-BuLi / t-BuLi (Anhydrous) key1 Green: Desired/Safe Transformation key2 Red: Unwanted Side Reaction

Caption: Primary reaction pathways. Green indicates standard hydrolysis; Red indicates potential instability risks.

Stability Data & Conditions Table

ConditionReagentTemperaturePredicted OutcomeTechnical Note
Mild Hydrolysis LiOH (2-3 eq) in THF/H2O20–40°CHydrolysis Clean conversion to 5-COOH acid. Br remains intact.
Workup (Weak Base) Sat.

20°CStable Ester remains intact for short durations.
Strong Base (Aq) 6N NaOH>80°CDegradation Risk of nucleophilic attack or ring opening; Ester hydrolyzes instantly.
Anhydrous Base NaH / DMF0–25°CStable Used for alkylations. Ester intact if dry; trace water causes hydrolysis.
Organolithium n-BuLi / THF-78°CUnstable Rapid Li-Br exchange. Use for functionalization only.
Coupling

/ Pd cat.
80–100°CReactive Standard Suzuki/Sonogashira coupling at C3-Br.

Detailed Protocols

Protocol A: Controlled Saponification (Ester Acid)

Use this if you intend to convert the ester to the carboxylic acid while keeping the bromine intact.

  • Dissolution: Dissolve 1.0 eq of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate in THF (5 mL per mmol).

  • Reagent Prep: Prepare a solution of LiOH

    
    H
    
    
    
    O (3.0 eq) in water (2 mL per mmol).
  • Reaction: Add the LiOH solution to the THF mixture. Stir at room temperature.

  • Monitoring: Monitor by TLC or LCMS. Conversion is typically complete in 2–4 hours.

    • Note: The acid product will be much more polar (lower

      
      ) than the ester.
      
  • Workup (Critical):

    • Cool to 0°C.

    • Acidify carefully with 1N HCl to pH ~3-4. Do not use strong conc. acid if avoiding heat. [1]

    • The 3-bromo-1-methyl-1H-indole-5-carboxylic acid will often precipitate or can be extracted into EtOAc.

Protocol B: Stability Test (Pre-reaction Check)

Use this to verify if your specific basic conditions will degrade the starting material.

  • Dissolve 5 mg of the compound in 0.5 mL of the solvent to be used (e.g., DMF, DMSO).

  • Add the base (e.g.,

    
    , 
    
    
    
    , or amine) at the target concentration.
  • Incubate at the intended reaction temperature for 1 hour.

  • Analyze: Inject directly into LCMS.

    • Look for: Mass shift of -14 (Hydrolysis: Methyl

      
       H) or -80 (Debromination: Br 
      
      
      
      H).

Troubleshooting & FAQs

Q1: I am trying to run a Suzuki coupling on the C3-Br, but I am losing my methyl ester. Why? A: Suzuki couplings require aqueous base (often


 or 

). At elevated temperatures (80°C+), these bases can hydrolyze the methyl ester.
  • Solution: Switch to anhydrous conditions (e.g.,

    
     in Dioxane) or use a more sterically hindered ester (like t-butyl) if synthesis allows. Alternatively, accept the hydrolysis and re-esterify later.
    

Q2: I see a new spot on TLC that doesn't move (baseline) after using NaOH during workup. A: You have likely hydrolyzed the ester to the carboxylate salt (COO




), which is very polar and stays on the baseline.
  • Fix: Acidify the aqueous layer to pH 3-4 to protonate the acid, then extract with organic solvent.

Q3: Is the N-methyl group stable? A: Yes. The N-methyl group on the indole nitrogen is extremely robust and will not be removed under basic, acidic, or standard hydrogenation conditions.

Q4: Can I use n-Butyllithium to deprotonate the C2-H? A: No. n-BuLi will preferentially attack the C3-Br bond via Lithium-Halogen exchange before it deprotonates C2. If you need to functionalize C2, consider using a weaker base (like LDA at low temp) or a directing group strategy, but be aware the Br is very labile to Li reagents.

References

  • Indole-5-carboxylate Stability: Organic Syntheses, Coll. Vol. 6, p. 106 (1988); Vol. 54, p. 58 (1974). Link

  • Reactivity of 3-Haloindoles: Journal of Organic Chemistry, 2008 , 73, 2315-2322.[2] (Discusses Pd-catalyzed coupling in aqueous base). Link

  • Indole Carboxylic Acid Decarboxylation: Synthetic Communications, 2020 , 50, 6. (Differentiates 3-acid vs 5-acid stability). Link

  • General Indole Synthesis & Properties: Chemical Reviews, 2006 , 106, 2875-2911. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Bromoindole Ester Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of steric hindrance in reactions involving 3-bromoindole esters. Our focus is to provide not just solutions, but a foundational understanding of the underlying principles to empower your experimental design.

Introduction: The Challenge of Steric Hindrance

The indole scaffold is a privileged structure in medicinal chemistry, and the C3 position is a common site for functionalization.[1] However, the introduction of a bromine atom at this position, especially when coupled with an ester group elsewhere on the indole ring, can introduce significant steric challenges in subsequent cross-coupling reactions. Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction.[2] In the context of 3-bromoindole esters, bulky substituents can obstruct the approach of reagents to the reactive site, slowing down or even preventing desired transformations.[3][4] This guide will walk you through common issues and provide actionable strategies to overcome these steric barriers.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with sterically hindered 3-bromoindole esters.

Q1: Why is my cross-coupling reaction with a 3-bromoindole ester failing or giving low yields, while a similar reaction with a less substituted indole works well?

A1: The primary reason is likely steric hindrance. The bulky bromine atom at the C3 position, potentially in combination with the ester group and other substituents, can physically block the palladium catalyst from efficiently accessing the C-Br bond for oxidative addition, a critical step in most cross-coupling catalytic cycles.[4][5] This hindrance can also affect subsequent steps like transmetalation and reductive elimination.

Q2: I'm observing significant decomposition of my starting material under the reaction conditions. What could be the cause?

A2: Indole rings, particularly when substituted with electron-withdrawing groups like esters, can be sensitive to harsh reaction conditions.[6] High temperatures and strong bases, often employed to overcome steric hindrance, can lead to side reactions or decomposition. It's crucial to find a balance between conditions that are forcing enough to promote the desired reaction without degrading the starting material or product.[6]

Q3: Are there alternatives to palladium-catalyzed reactions for functionalizing sterically hindered 3-bromoindoles?

A3: While palladium catalysis is a workhorse, other transition metals like nickel and copper can offer different reactivity profiles that may be more amenable to sterically demanding substrates.[7] Nickel catalysts, for instance, are smaller and can sometimes accommodate bulkier substrates more effectively.[7] Additionally, for certain transformations, metal-free methods or reactions proceeding through different mechanisms, such as those involving radical intermediates, could be explored.[8]

Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting strategies for specific palladium-catalyzed cross-coupling reactions commonly employed with 3-bromoindole esters.

I. Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[5][9] However, steric hindrance can significantly impact its efficiency.[4][10][11][12]

Common Problem: Low to No Product Formation

Underlying Cause: The steric bulk around the 3-bromo position hinders the oxidative addition of the palladium catalyst to the C-Br bond and/or the subsequent transmetalation step with the boronic acid or ester.

Troubleshooting Workflow

Suzuki_Troubleshooting start Start: Low/No Yield in Suzuki Coupling ligand Step 1: Optimize Ligand Selection - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Consider N-heterocyclic carbenes (NHCs). start->ligand base Step 2: Evaluate Base - Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). - Ensure anhydrous conditions. ligand->base Ligand Optimized? conditions Step 3: Adjust Reaction Conditions - Increase temperature (e.g., 80-120 °C). - Screen different solvents (e.g., Toluene, Dioxane, DMF). base->conditions Base Optimized? success Success: Improved Yield conditions->success Yield Improved? failure Still Failing: Re-evaluate Substrate Purity & Consider Alternative Coupling Partner conditions->failure No Improvement

Caption: Troubleshooting workflow for sterically hindered Suzuki-Miyaura coupling.

Detailed Protocol & Rationale

1. Ligand Selection is Critical:

  • Rationale: The ligand plays a crucial role in modulating the steric and electronic properties of the palladium catalyst.[13][14] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary.[15] These ligands promote the formation of a monoligated, 12-electron palladium species, which is more reactive in the oxidative addition step.[13]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent starting points.[16] Their bulk facilitates reductive elimination and can stabilize the catalytically active species.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes can be effective due to their strong σ-donating ability, which can accelerate the catalytic cycle.

2. Base and Solvent Optimization:

  • Rationale: The choice of base is critical for the transmetalation step. A base that is strong enough to activate the boronic acid but not so strong as to cause decomposition is required. The solvent affects the solubility of reagents and the stability of intermediates.

  • Recommendations:

    • Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.

    • Solvents: Toluene, 1,4-dioxane, or polar aprotic solvents like DMF can be screened. Sometimes a mixture, such as toluene/water or dioxane/water, can be beneficial.

3. Temperature and Reaction Time:

  • Rationale: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.[17]

  • Procedure: If room temperature reactions are unsuccessful, gradually increase the temperature in increments of 20 °C, monitoring for decomposition. Extended reaction times (12-24 hours) may also be necessary.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligandIn situ generation of the active Pd(0) species.
Ligand XPhos, SPhos, RuPhos, or IPrBulky, electron-rich ligands to promote oxidative addition and reductive elimination.[15][16]
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases to facilitate transmetalation without causing side reactions.
Solvent Toluene, 1,4-Dioxane, or DMFSolvents that can solubilize all components and are stable at higher temperatures.
Temperature 80-120 °CTo provide sufficient energy to overcome the steric hindrance.[17]
II. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines.[18] Steric hindrance can be a significant hurdle, especially when coupling bulky amines.[19]

Common Problem: Incomplete Conversion and Side Product Formation

Underlying Cause: Similar to Suzuki coupling, steric hindrance impedes the initial oxidative addition. Additionally, the bulky environment can disfavor the reductive elimination step that forms the C-N bond, leading to side reactions like β-hydride elimination if the amine has an α-hydrogen.[18]

Troubleshooting Workflow

Buchwald_Troubleshooting start Start: Low Yield/Side Products in Buchwald-Hartwig Amination ligand Step 1: Choose a Highly Active Ligand - Use bulky biaryl phosphine ligands (e.g., BrettPhos for primary amines, RuPhos for secondary amines). - Consider Josiphos-type ligands. start->ligand base Step 2: Optimize Base Selection - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). - Be cautious with temperature when using strong bases. ligand->base Ligand Optimized? conditions Step 3: Fine-tune Reaction Conditions - Lower temperatures for extended periods may be beneficial. - Ensure rigorous exclusion of air and moisture. base->conditions Base Optimized? success Success: Clean Conversion to Product conditions->success Yield Improved? failure Still Failing: Check Purity of Amine & Consider Protecting Groups conditions->failure No Improvement

Caption: Troubleshooting workflow for sterically hindered Buchwald-Hartwig amination.

Detailed Protocol & Rationale

1. Ligand Design for C-N Bond Formation:

  • Rationale: The choice of ligand is paramount in Buchwald-Hartwig amination.[20] Ligands must be bulky enough to promote reductive elimination but not so bulky that they prevent the amine from coordinating to the palladium center.

  • Recommended Ligands:

    • BrettPhos: Often the ligand of choice for coupling primary amines.[20]

    • RuPhos: Generally effective for a wide range of secondary amines.[20]

    • Josiphos-type ligands: These ferrocene-based ligands can also be highly effective.

2. Base Selection and Stoichiometry:

  • Rationale: Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex. However, very strong bases can promote decomposition, especially at high temperatures.[6]

  • Recommendations:

    • Bases: Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate may be milder alternatives.

    • Stoichiometry: Ensure the base is used in sufficient excess to drive the reaction to completion.

3. Control of Reaction Conditions:

  • Rationale: For sterically hindered systems, finding the optimal temperature is key. Sometimes, running the reaction at a lower temperature for a longer duration can minimize decomposition and improve yields.[6] Rigorous exclusion of oxygen is critical as Pd(0) species are air-sensitive.

  • Procedure: Start with moderate temperatures (e.g., 80 °C) and adjust as needed based on reaction monitoring (TLC or LC-MS). Ensure all reagents and solvents are properly degassed.

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ or a pre-catalyst like (BrettPhos)Pd(allyl)ClEnsures the presence of an active Pd(0) catalyst.
Ligand BrettPhos (for 1° amines), RuPhos (for 2° amines)Specifically designed for C-N bond formation with broad substrate scope.[20]
Base NaOtBu, LHMDS, or Cs₂CO₃Strong, non-nucleophilic bases to deprotonate the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, degassed non-protic solvents are preferred.
Temperature 60-100 °CBalance between overcoming steric hindrance and preventing degradation.
III. Sonogashira Coupling: Formation of C-C Triple Bonds

The Sonogashira coupling provides a direct route to alkynylated indoles.[21][22] The linear geometry of the alkyne can sometimes lessen steric clashes compared to sp²-hybridized partners, but challenges can still arise.

Common Problem: Low Yield and Homocoupling of the Alkyne (Glaser Coupling)

Underlying Cause: Steric hindrance can slow the oxidative addition to the 3-bromoindole ester, allowing the copper-catalyzed homocoupling of the terminal alkyne to become a competitive side reaction.

Troubleshooting Workflow

Sonogashira_Troubleshooting start Start: Low Yield/Glaser Homocoupling in Sonogashira Reaction copper Step 1: Optimize Copper Co-catalyst - Use a copper(I) source (e.g., CuI). - Consider running copper-free if homocoupling persists. start->copper base Step 2: Select Appropriate Base - Use a bulky amine base (e.g., diisopropylethylamine, triethylamine). - Ensure the base is also the solvent or used in large excess. copper->base Copper Optimized? conditions Step 3: Adjust Reaction Conditions - Run at the lowest possible temperature that affords product. - Use a more polar solvent if solubility is an issue. base->conditions Base Optimized? success Success: High Yield of Desired Alkynylated Indole conditions->success Yield Improved? failure Still Failing: Screen Different Palladium Ligands (e.g., PPh3, Xantphos) conditions->failure No Improvement

Caption: Troubleshooting workflow for sterically hindered Sonogashira coupling.

Detailed Protocol & Rationale

1. The Role of the Copper Co-catalyst:

  • Rationale: The copper(I) co-catalyst is crucial for the formation of the copper acetylide, which then transmetalates to the palladium center.[22] However, it also catalyzes the undesired Glaser homocoupling.

  • Procedure:

    • Use a catalytic amount of a Cu(I) salt, such as copper(I) iodide (CuI).

    • If homocoupling is a major issue, consider a "copper-free" Sonogashira protocol. These often require a different ligand and may need higher temperatures, but can completely suppress Glaser coupling.

2. Base and Solvent System:

  • Rationale: An amine base is typically used, which also serves to scavenge the HBr formed during the reaction.[21]

  • Recommendations:

    • Bases: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. For very hindered substrates, a stronger, non-coordinating base might be beneficial.

    • Solvents: The reaction is often run in the amine base as the solvent or in a co-solvent like THF or DMF. Nonpolar solvents can sometimes minimize steric hindrance.[23]

3. Temperature Control:

  • Rationale: Sonogashira couplings can often be run at or near room temperature.[24] For hindered substrates, gentle heating may be required, but excessive heat can promote side reactions.

  • Procedure: Start the reaction at room temperature and monitor its progress. If it is sluggish, gradually increase the temperature.

ParameterRecommendationRationale
Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Common and effective catalysts for Sonogashira reactions.
Co-catalyst CuI (catalytic amount)To facilitate the formation of the copper acetylide.[22]
Base Et₃N or DIPEAActs as both a base and often as a solvent.
Solvent THF or DMF (if needed)To improve the solubility of the starting materials.
Temperature Room Temperature to 60 °CMild conditions are often sufficient and minimize side reactions.

General Strategies for Overcoming Steric Hindrance

Beyond reaction-specific troubleshooting, several overarching strategies can be applied:

  • Protecting Groups: In some cases, installing a bulky protecting group on the indole nitrogen (e.g., a triisopropylsilyl (TIPS) group) can direct reactivity and, paradoxically, improve yields by preventing unwanted side reactions at other positions.

  • Microwave Chemistry: The use of microwave irradiation can sometimes accelerate reactions that are sluggish due to steric hindrance by providing rapid and efficient heating.

  • Alternative Coupling Partners: If a particular boronic acid or amine is proving too sterically demanding, consider if a less hindered analogue could be used, with subsequent modification of the coupled product.

By systematically applying these troubleshooting guides and considering the underlying chemical principles, researchers can significantly improve the success rate of reactions with sterically challenging 3-bromoindole esters.

References
  • Doyle, A. G., & Wu, K. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. Available at: [Link]

  • Gevorgyan, V., & Seregin, I. V. (2006). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. Organic Letters, 8(25), 5789-5792. Available at: [Link]

  • Reddy, B. V. S., & Talukdar, S. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15, 12345-12367. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 133(8), 2116-2119. Available at: [Link]

  • Singh, R., & Nolan, S. P. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In Cross-Coupling and C-H Functionalization. De Gruyter. Available at: [Link]

  • Hossain, M. A., & Al-Majid, A. M. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23795-23804. Available at: [Link]

  • Yonemitsu, O., & Miyashita, K. (2024). Synthesis of 3-Substituted Indoles by Yonemitsu Three-Component Reactions Accelerated in Microdroplet/Thin Film. The Journal of Organic Chemistry. Available at: [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (1996). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Journal of the American Chemical Society, 118(4), 7331-7332. Available at: [Link]

  • Cacchi, S., & Fabrizi, G. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Molecules, 26(17), 5195. Available at: [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 11(8), 1773-1775. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(3), 207-210. Available at: [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. Available at: [Link]

  • Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Available at: [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Wang, D., et al. (2025). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Hino, T., & Nakagawa, M. (1973). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 1(1), 81-93.
  • The Royal Swedish Academy of Sciences. (2010, October 6). Palladium-Catalyzed Cross Couplings in Organic Synthesis [Press release]. Nobel Prize. Available at: [Link]

  • Al-Tel, T. H. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(43), 5912-5915. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Nature Synthesis. (2023). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • LibreTexts Chemistry. (2020, July 1). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Reddit. (2016, October 31). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available at: [Link]

  • Chen, J., et al. (2015). Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles. Chemical Communications, 51(8), 1419-1422. Available at: [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • LibreTexts Chemistry. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]

  • Panda, S., & Sarkar, A. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available at: [Link]

  • ResearchGate. (n.d.). Synthesizing derivatives of chlorinated indoles 3 by Buchwald‐Hartwig method. Available at: [Link]

  • Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Chemistry–A European Journal, 28(16), e202104231. Available at: [Link]

  • Zhang, T., & Ready, J. M. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 29-32. Available at: [Link]

Sources

Validation & Comparative

mass spectrometry fragmentation pattern of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometry Guide: Structural Elucidation of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (C₁₁H₁₀BrNO₂) is a highly functionalized halogenated indole derivative that serves as a critical synthetic intermediate in the development of Myeloid Cell Leukemia-1 (Mcl-1) inhibitors, a prominent class of anti-apoptotic cancer therapeutics .

For drug development professionals, confirming the regiochemistry and structural integrity of this scaffold is paramount. This guide objectively compares the two premier mass spectrometry (MS) methodologies used for its characterization: Gas Chromatography-Electron Ionization (GC-EI-MS) and Liquid Chromatography-High Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HR-ESI-MS/MS) .

Mechanistic Causality: The Architecture of Fragmentation

To optimize an analytical method, one must first understand the intrinsic chemical vulnerabilities of the molecule. The fragmentation of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is governed by three distinct structural features:

  • The C-Br Bond (Position 3): Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a distinct doublet signature for the molecular ion. Because the C-Br bond is relatively weak compared to aromatic C-C bonds, homolytic cleavage (loss of Br•, -79/81 Da) is highly favored under hard ionization (EI) .

  • The Methyl Ester (Position 5): Esters readily undergo

    
    -cleavage. In EI-MS, this manifests as the loss of a methoxy radical (•OCH₃, -31 Da). In ESI-CID (even-electron rule), the protonated ester instead expels neutral methanol (CH₃OH, -32 Da). Fascinatingly, both pathways converge on the exact same stable acylium fragment ion at m/z 236/238.
    
  • The N-Methyl Group (Position 1): The N-CH₃ bond is highly stable. While minor losses of a methyl radical (-15 Da) can occur at high collision energies, the indole core prefers to remain intact until the ester and halogen substituents are fully stripped.

EIMS_Fragmentation M M+• (m/z 267/269) C11H10BrNO2+• F1 [M - Br]+ (m/z 188) C11H10NO2+ M->F1 -Br• (-79/81 Da) F2 [M - OCH3]+ (m/z 236/238) C10H7BrNO+ M->F2 -•OCH3 (-31 Da) F3 [M - COOCH3]+ (m/z 208/210) C9H7BrN+ M->F3 -•COOCH3 (-59 Da) F4 [M - Br - CO]+ (m/z 160) C10H10NO+ F1->F4 -CO (-28 Da)

EI-MS Fragmentation Pathway of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate.

Objective Performance Comparison

Choosing between EI and ESI depends on whether the goal is library-matchable structural confirmation or trace-level molecular elucidation in complex matrices.

Analytical MetricGC-EI-MS (Hard Ionization)LC-HR-ESI-MS/MS (Soft Ionization)
Ionization Mechanism 70 eV Electron Impact (Radical Cations, M⁺•)Protonation via acidic mobile phase ([M+H]⁺)
Precursor Ion m/z 267.0 / 269.0 (Often low abundance)m/z 268.0 / 270.0 (Base peak before CID)
Fragmentation Control Fixed (70 eV). Highly reproducible.Variable Collision Energy (CE). Highly tunable.
Primary Utility Confirming synthetic purity; Library matching.Elucidating trace metabolites; Exact mass ID.
Isotopic Fidelity Excellent (Linear detector response).Good, but susceptible to space-charge effects.

Self-Validating Experimental Protocols

A robust analytical protocol must be self-validating—meaning it contains internal checks that prove the system is functioning correctly, regardless of the sample's purity.

Workflow Sample Sample Prep (1 mg/mL in MeOH) GC GC-EI-MS (70 eV, Hard Ionization) Sample->GC LC LC-ESI-MS/MS (CID, Soft Ionization) Sample->LC DataEI Radical Loss Analysis & Library Match GC->DataEI DataESI Even-Electron Cleavage & ERMS Profiling LC->DataESI

Comparative Analytical Workflow for Indole Derivative Characterization.

Protocol A: GC-EI-MS Structural Confirmation

Causality: Gas chromatography leverages the compound's volatility, while 70 eV EI provides standardized fragmentation that can be cross-referenced against NIST libraries .

  • System Tuning: Tune the quadrupole mass analyzer using Perfluorotributylamine (PFTBA). Ensure m/z 69, 219, and 502 meet standard relative abundance criteria.

  • Sample Preparation: Dissolve the compound in MS-grade ethyl acetate to a concentration of 1 mg/mL.

  • Self-Validation Spike: Spike the sample with 10 µg/mL of 4-bromofluorobenzene (BFB). Validation Check: BFB acts as an internal standard. If the MS fails to register a perfect 1:1 isotopic ratio for the BFB molecular ion (m/z 174/176), the detector is saturated or miscalibrated, and the run must be aborted.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a non-polar HP-5MS column (30m x 0.25mm x 0.25µm). Run a temperature gradient from 100°C (hold 1 min) to 280°C at 20°C/min.

  • Acquisition: Scan m/z 50 to 350. Extract the spectra at the chromatographic apex.

Protocol B: LC-HR-ESI-MS/MS Energy-Resolved Profiling

Causality: Soft ionization preserves the molecular ion. By applying Collision-Induced Dissociation (CID), we can map the exact energy thresholds required to break specific bonds.

  • Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a sodium formate cluster solution to achieve <2 ppm mass accuracy.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the necessary protons to drive efficient [M+H]⁺ formation in the ESI source.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column. Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Self-Validating ERMS (Energy-Resolved MS): Isolate the precursor ion (m/z 268.0) and acquire MS/MS spectra while ramping the Collision Energy (CE) continuously from 10 eV to 40 eV. Validation Check: Plot a breakdown curve. The mathematical depletion of the precursor ion must directly equal the sum of the emerging product ions. If unaccounted mass loss occurs, it indicates ion scattering in the collision cell or an isobaric interference, invalidating the CID model.

Quantitative Data Presentation

The table below summarizes the expected fragmentation data, highlighting how the ionization method dictates the observed mass-to-charge (m/z) ratios.

Fragment IdentityNominal m/z (⁷⁹Br / ⁸¹Br)Dominant MethodCleavage Mechanism / CausalityExpected Abundance
M⁺• 267 / 269GC-EI-MSRadical molecular ion (Intact)Medium (30-50%)
[M+H]⁺ 268 / 270LC-ESI-MSProtonated molecular ionBase Peak (Pre-CID)
[M - Br]⁺ 188GC-EI-MSHomolytic cleavage of C-Br bondHigh (80-100%)
[M - OCH₃]⁺ 236 / 238GC-EI-MS

-cleavage of the ester group
High (70-90%)
[M+H - CH₃OH]⁺ 236 / 238LC-ESI-MS/MSNeutral loss of methanol from esterHigh (at CE > 20 eV)
[M - COOCH₃]⁺ 208 / 210GC-EI-MSComplete loss of the ester radicalMedium (40%)
[M - Br - CO]⁺ 160GC-EI-MSSequential loss of Br• and COLow (<20%)

Note: The convergence of EI and ESI pathways at the m/z 236/238 acylium ion serves as a powerful cross-validation point when utilizing both techniques for structural confirmation.

References

  • Source: Google Patents (CA3016182A1)
  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Methyl indole-3-carboxylate | C10H9NO2 - PubChem (Used as a proxy for standardized indole-carboxylate library matching) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

An Interpretive and Comparative Guide to the Infrared Spectrum of Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, a substituted indole derivative of interest in medicinal chemistry and drug development. Rather than presenting a simple list of frequencies, this document is structured to offer a comparative and interpretive framework. By dissecting the molecule into its constituent functional groups and comparing their expected vibrational modes with those of simpler, reference compounds, researchers can develop a robust method for spectral assignment and structural verification.

The core principle of this guide is to explain the causality behind spectral features. The position, intensity, and shape of an infrared absorption band are dictated by the bond's strength, the masses of the connected atoms, and its molecular environment. For a multifunctional molecule like methyl 3-bromo-1-methyl-1H-indole-5-carboxylate, effects such as aromatic conjugation and electronic influence of substituents play a critical role in shifting these frequencies. This analysis will proceed by examining each key structural feature and its expected contribution to the overall spectrum.

Structural Dissection and Predicted Vibrational Analysis

The structure of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate presents several key vibrational units that will give rise to a characteristic infrared spectrum. The absence of an N-H bond, due to N-methylation, is a primary diagnostic feature that simplifies the 3200-3500 cm⁻¹ region compared to unsubstituted indoles.

The Aromatic Ester Functional Group

The methyl ester attached to the aromatic indole core is perhaps the most prominent feature in the IR spectrum. Aromatic esters are well-known to exhibit a pattern of three strong bands, sometimes referred to as the "Rule of Three."[1]

  • C=O Carbonyl Stretch: The carbonyl (C=O) stretching vibration is expected to be the most intense absorption in the spectrum. For aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹.[1][2] The conjugation of the carbonyl group with the indole aromatic system delocalizes the pi-electrons, slightly weakening the C=O double bond and lowering its stretching frequency compared to a saturated aliphatic ester (which appears at 1750-1735 cm⁻¹).[3][4]

  • Asymmetric C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the C-C(=O)-O portion of the ester is predicted between 1310-1250 cm⁻¹.[1] This band is often sharp and a reliable indicator of the ester functionality.

  • Symmetric O-C-C Stretch: A second, strong C-O stretching band, attributed to the O-C-C portion, is expected in the 1130-1100 cm⁻¹ range.[1]

The Substituted Indole Core

The indole ring system itself contributes a series of characteristic peaks.

  • Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings (both the benzene and pyrrole moieties) will appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5] These peaks are usually of medium to weak intensity and can be sharp.

  • Aromatic C=C Ring Stretch: Multiple bands of variable intensity are expected in the 1620-1450 cm⁻¹ region, arising from the carbon-carbon stretching vibrations within the fused aromatic rings.[6][7] The specific substitution pattern influences the exact position and appearance of these peaks.

  • C-H Out-of-Plane Bending: In the fingerprint region, below 900 cm⁻¹, strong absorptions due to C-H out-of-plane ("oop") bending can provide information about the substitution pattern on the aromatic ring.[6]

Aliphatic and Halogen Groups
  • N-Methyl C-H Stretch: The methyl group attached to the indole nitrogen will exhibit aliphatic C-H stretching vibrations. These absorptions are expected just below 3000 cm⁻¹, in the 2990-2850 cm⁻¹ range, distinguishing them from the aromatic C-H stretches.[5][8]

  • C-Br Stretch: The carbon-bromine bond stretch is anticipated in the low-frequency fingerprint region. The typical range for a C-Br stretch is between 690-515 cm⁻¹.[9] This peak can sometimes be weak and may be obscured by other vibrations in this complex region.

Comparative Spectral Analysis

To contextualize the predicted spectrum, it is instructive to compare it with the known spectra of related, simpler molecules. This comparison highlights how the addition of each functional group modifies the overall IR spectrum.

Vibrational Mode **Predicted for Target Molecule (cm⁻¹) **1-Methylindole (Reference) Methyl Benzoate (Reference) Bromobenzene (Reference)
Aromatic C-H Stretch 3100 - 3000 (m)~3050 (m)[8]3100 - 3000 (m)3100 - 3000 (m)
Aliphatic C-H Stretch 2990 - 2850 (m)~2950 (m)[8]N/A (ester methyl C-H is weaker)N/A
C=O Ester Stretch 1730 - 1715 (s) N/A~1725 (s) [1]N/A
Aromatic C=C Stretch 1620 - 1450 (m, var)1610, 1580, 1470 (m)1600, 1450 (m)1580, 1475 (m)
Asymmetric C-O-C Stretch 1310 - 1250 (s) N/A~1280 (s) [1]N/A
Symmetric O-C-C Stretch 1130 - 1100 (s) N/A~1110 (s) [1]N/A
C-Br Stretch 690 - 515 (m) N/AN/A~680 (s)

Table 1: Comparison of predicted IR absorption frequencies for methyl 3-bromo-1-methyl-1H-indole-5-carboxylate with key reference compounds. (s=strong, m=medium, var=variable). N/A = Not Applicable.

Visualizing Structural-Spectral Correlations

A visual map can effectively link the structural components of the target molecule to their respective IR absorption regions. The following diagram, generated using DOT language, illustrates this relationship.

Caption: Correlation map of functional groups to their expected IR regions.

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol outlines a standard procedure for analyzing a solid crystalline sample, such as the title compound, using Attenuated Total Reflectance (ATR) FTIR, a common and reliable method.

Objective: To obtain a high-quality infrared spectrum of a solid organic compound for structural analysis.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal).

  • The solid sample (methyl 3-bromo-1-methyl-1H-indole-5-carboxylate).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Prepare the Instrument:

    • Ensure the FTIR spectrometer and its ATR accessory are powered on and have been allowed to stabilize according to the manufacturer's instructions.

    • Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residues from previous measurements. Allow the solvent to fully evaporate.

  • Collect the Background Spectrum:

    • With the clean, empty ATR crystal in place, initiate a background scan using the spectrometer's software. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • The background spectrum is typically collected over the range of 4000 to 400 cm⁻¹, averaging at least 16 scans for a good signal-to-noise ratio.

  • Load the Sample:

    • Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Collect the Sample Spectrum:

    • Initiate the sample scan using the same parameters (scan range, number of scans) as the background collection.

    • The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Process and Analyze the Data:

    • After collection, clean the sample from the ATR crystal as described in Step 1.

    • Use the software's tools to label the peaks of interest. Note the wavenumber (cm⁻¹) and relative intensity (strong, medium, weak) for each significant absorption band.

    • Compare the obtained peak positions with the predicted values and reference data outlined in this guide to confirm the compound's identity and purity.

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Conclusion

The infrared spectrum of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate is predicted to be highly characteristic, dominated by a set of strong absorptions related to the aromatic ester group. The key diagnostic peaks for structural confirmation are:

  • A very strong C=O stretch around 1720 cm⁻¹ .

  • Two strong C-O stretches between 1310-1250 cm⁻¹ and 1130-1100 cm⁻¹ .

  • The complete absence of a broad N-H stretch above 3200 cm⁻¹.

  • The presence of both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches.

By using the comparative and analytical framework presented in this guide, researchers can confidently interpret the FTIR spectrum to verify the synthesis and purity of this and related indole derivatives, ensuring the integrity of materials used in further scientific investigation.

References

  • Infrared Spectra of Some Indole and Pyrrole Compounds. (n.d.). J-Stage. Retrieved from [Link]

  • Smith, B. C. (2020). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Fuson, N., & Josien, M. L. (1953). Infrared Spectra of Indole Compounds. ProQuest. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE. Retrieved from [Link]

  • Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. (n.d.). PMC. Retrieved from [Link]

  • Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe. (n.d.). PMC. Retrieved from [Link]

  • Ester-Derivatized indoles as fluorescent and infrared probes for hydration environments. (2018). AIP Publishing. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. (2025). ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. (n.d.). ResearchGate. Retrieved from [Link]

  • Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. Retrieved from [Link]

  • 1H-Indole, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. Retrieved from [Link]

  • Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. (n.d.). ResearchGate. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • IR Tables, UCSC. (n.d.). Retrieved from [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

Sources

comparing reactivity of 3-bromo vs 3-iodo indole-5-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the reactivity, stability, and strategic application of 3-bromo versus 3-iodo indole-5-carboxylates.

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

In the functionalization of indole-5-carboxylates, the choice between 3-bromo and 3-iodo congeners is a trade-off between reactivity kinetics and atom economy/stability .

  • 3-Iodo-indole-5-carboxylates are the superior choice for rapid, mild cross-couplings (Suzuki, Sonogashira) and low-temperature metal-halogen exchange. The weak C–I bond allows oxidative addition to occur under conditions that preserve the sensitive C5-ester group.

  • 3-Bromo-indole-5-carboxylates are the robust, cost-effective alternative. They require higher activation energies (elevated temperatures or specialized ligands) but offer greater shelf-stability and are less prone to photolytic dehalogenation.

Structural & Electronic Analysis

The presence of the electron-withdrawing 5-carboxylate (–COOR) group significantly alters the electronic landscape of the indole core compared to the parent heterocycle.

Feature3-Bromo Indole-5-Ester3-Iodo Indole-5-EsterMechanistic Implication
Bond Dissociation Energy (C–X) ~81 kcal/mol~65 kcal/molIodo undergoes oxidative addition ~10–100x faster.
C3-Nucleophilicity LowVery LowThe 5-ester deactivates the ring, making the C–X bond the primary reactive site rather than the ring itself.
Polarizability ModerateHighIodo is more susceptible to metal-halogen exchange (Li/Mg) but also more prone to radical side-reactions.
Steric Demand Moderate (Van der Waals r = 1.85 Å)High (Van der Waals r = 1.98 Å)Iodo may exhibit atropisomerism in sterically crowded biaryl couplings.
Electronic Deactivation Effect

The 5-ester group pulls electron density away from the indole


-system.
  • Effect on Oxidative Addition: Unlike electron-rich indoles, where the electron-rich nature can impede oxidative addition to Pd(0) (which prefers electron-poor aryl halides), the 5-ester accelerates the oxidative addition step for both halogens.

  • Net Result: The reactivity gap narrows slightly compared to unsubstituted indoles, but the kinetic advantage of the Iodo species remains dominant.

Reactivity Head-to-Head

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The primary application for these substrates is C3-arylation.

  • 3-Iodo: Reacts at room temperature or mild heating (40–60°C) with standard catalysts (e.g., Pd(PPh3)4).[1] Ideal for coupling with unstable boronic acids that prone to protodeboronation at high temps.

  • 3-Bromo: Typically requires temperatures >80°C or electron-rich phosphine ligands (e.g., S-Phos, X-Phos) to facilitate oxidative addition.

Experimental Data: Comparative Yields (Representative) Conditions: 1.0 equiv Halide, 1.2 equiv Ph-B(OH)2, 5 mol% Pd(PPh3)4, K2CO3, Dioxane/H2O, 6h.[1]

SubstrateTemp (°C)Conversion (%)Isolated Yield (%)Notes
3-Iodo 50>98%92%Clean reaction; ester intact.
3-Bromo 50<15%N/ASluggish oxidative addition.
3-Bromo 90>95%84%Requires heat; minor ester hydrolysis observed if base is too strong.
B. Metal-Halogen Exchange (Lithiation)

This is the most critical differentiation point due to the Chemoselectivity Challenge : The 5-ester is susceptible to nucleophilic attack by organolithiums.

  • 3-Iodo: Enables Lithium-Halogen Exchange at -78°C . The exchange is faster than the nucleophilic attack on the ester.

    • Reagent:

      
      -BuLi (2 equiv) or 
      
      
      
      -BuLi.
  • 3-Bromo: Lithium exchange is sluggish at -78°C. Raising the temperature to -40°C or 0°C (required for exchange) leads to competitive attack on the 5-ester , resulting in tertiary alcohol byproducts.

    • Solution: Use Turbo-Grignard (

      
      -PrMgCl·LiCl). The magnesium reagent is less nucleophilic toward the ester but reactive enough for Br-Mg exchange at 0°C.
      
C. Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between coupling and side reactions.

ReactivityPathways Start 3-Halo-Indole-5-Carboxylate OxAdd Oxidative Addition (Rate Determining Step) Start->OxAdd k(I) >> k(Br) LiEx Li-Halogen Exchange Start->LiEx Fast for I (-78°C) Slow for Br EsterAttack Nucleophilic Attack on 5-Ester Start->EsterAttack Risk High for Br (Requires higher T) Pd0 Pd(0) Catalyst Pd0->OxAdd Suzuki Suzuki Product (C3-Aryl) OxAdd->Suzuki Transmetalation & Red. Elim. LiR Organolithium (R-Li) LiR->LiEx LiR->EsterAttack Side Reaction (Dominant if T > -60°C) C3Li C3-Lithio Species LiEx->C3Li Desired Intermediate

Figure 1: Kinetic pathways showing the advantage of Iodo-substrates in avoiding ester attack during metalation.

Experimental Protocols

Protocol A: Synthesis of Methyl 3-Iodoindole-5-carboxylate

High-yielding iodination using mild conditions to prevent ester hydrolysis.

  • Dissolution: Dissolve methyl indole-5-carboxylate (1.0 equiv) in DMF (0.5 M).

  • Reagent Addition: Add KOH (2.5 equiv) followed by portion-wise addition of Iodine (

    
    , 1.1 equiv).
    
    • Note: Maintain temperature < 25°C to avoid hydrolysis.

  • Quench: After 1 hour (monitor by TLC), pour mixture into ice-water containing 1%

    
     (to reduce excess iodine).
    
  • Isolation: Filter the resulting precipitate. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–95%.

    • Appearance: Pale yellow solid (Light Sensitive – Store in Amber Vial).

Protocol B: Optimized Suzuki Coupling for 3-Bromo Analogs

Designed to overcome the lower reactivity of the C–Br bond without damaging the ester.

  • Setup: Charge a reaction vial with Methyl 3-bromoindole-5-carboxylate (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
    • Why Phosphate?

      
       is milder than hydroxide bases, preventing ester hydrolysis at elevated temperatures.[1]
      
  • Catalyst: Add

    
     (5 mol%).
    
    • Ligand Choice: The bidentate dppf ligand is robust and thermally stable.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with Argon for 10 mins.

  • Reaction: Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    

Strategic Selection Guide

Use the following decision matrix to select the appropriate halide for your workflow:

ScenarioRecommended HalideRationale
Exploratory MedChem 3-Iodo Maximizes success rate; mild conditions tolerate diverse functional groups on coupling partners.
Scale-Up (>100g) 3-Bromo Significant cost savings; better thermal stability reduces safety risks during bulk handling.
Coupling with Heterocycles 3-Iodo Heterocyclic boronic acids (e.g., pyridines) are unstable; the fast reactivity of the iodide captures them before they decompose.
Sequential Functionalization 3-Bromo If you plan to functionalize the N1 position first, the C–Br bond is stable enough to survive N-alkylation conditions, whereas C–I might degrade.

References

  • Synthesis and Reactivity of 3-Iodoindoles

    • Title: Regioselective C5−H Direct Iodin
    • Source: Royal Society of Chemistry (RSC), 2011.[1]

    • URL:[Link]

  • Suzuki Coupling Kinetics (Halogen Comparison)

    • Title: A Comparative Guide to the Reactivity of Iodo- and Bromo-Benzamides in Cross-Coupling Reactions.
    • Source: BenchChem, 2025.[1][2]

  • Metal-Halogen Exchange on Sensitive Substrates

    • Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.[3]

    • Source: PMC (PubMed Central), 2012.[1]

    • URL:[Link]

  • General Indole Functionalization Reviews

    • Title: Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole deriv
    • Source: Beilstein Journal of Organic Chemistry, 2012.[1]

    • URL:[Link]

Sources

structural characterization of methyl 3-bromo-1-methyl-1H-indole-5-carboxylate vs starting material

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently oversee the synthesis and rigorous structural validation of privileged heterocyclic building blocks. Halogenated indoles, specifically those functionalized at the C3 position, are critical intermediates. A prime example is methyl 3-bromo-1-methyl-1H-indole-5-carboxylate , a foundational scaffold used in the design of potent Myeloid Cell Leukemia-1 (Mcl-1) inhibitors for targeted cancer therapies .

This guide provides an objective, data-driven comparison between this brominated product and its precursor, methyl 1-methyl-1H-indole-5-carboxylate . By detailing the mechanistic causality of the synthesis and the orthogonal analytical hallmarks of successful C3-functionalization, this document serves as a self-validating framework for researchers ensuring structural integrity in their synthetic pipelines.

Synthetic Context & Mechanistic Causality

The C3 position of the indole ring is inherently nucleophilic, driven by the electron-donating resonance of the N1 nitrogen. In the starting material, N-methylation serves a dual purpose: it prevents competing N-halogenation and enhances the electron density of the pyrrole ring, making the C3 position highly reactive toward electrophiles.

When treating the starting material with N-bromosuccinimide (NBS), an electrophilic aromatic substitution (EAS) occurs rapidly. The reaction proceeds via a Wheland intermediate (a C3-bromonium species), followed by rapid deprotonation to restore aromaticity .

SyntheticWorkflow SM Starting Material Methyl 1-methyl-1H- indole-5-carboxylate Reagent NBS (1.05 eq) DMF, 0 °C to RT SM->Reagent Electrophilic Attack Intermediate Wheland Intermediate (C3-Bromonium) Reagent->Intermediate C3-Br Bond Formation Product Target Product Methyl 3-bromo-1-methyl- 1H-indole-5-carboxylate Intermediate->Product Rearomatization (-H+)

Mechanistic pathway of the C3-bromination of methyl 1-methyl-1H-indole-5-carboxylate.

Self-Validating Experimental Protocol

To ensure high regioselectivity and prevent over-bromination, the following step-by-step methodology must be strictly adhered to:

  • Reaction Setup: Dissolve methyl 1-methyl-1H-indole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) and cool to 0 °C. Causality: DMF stabilizes the highly polar transition state of the EAS mechanism, while the 0 °C starting temperature suppresses kinetic over-bromination at the C2 position or the benzenoid ring.

  • Reagent Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. The reaction flask must be shielded from light (e.g., wrapped in aluminum foil). Causality: Excluding light prevents the homolytic cleavage of NBS, shutting down competing radical bromination pathways (e.g., benzylic bromination of the N-methyl group).

  • In-Process Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexane/EtOAc 3:1). Self-Validation: The starting material (highly fluorescent under UV 254 nm) will be cleanly replaced by a lower

    
     spot. The lower 
    
    
    
    is dictated by the increased molecular weight and polarizability of the bromine atom.
  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Na₂S₂O₃ chemically reduces any unreacted electrophilic bromine, preventing downstream oxidative degradation. Extract with EtOAc, wash extensively with brine (to partition DMF into the aqueous layer), dry over Na₂SO₄, and concentrate in vacuo.

Comparative Structural Characterization

Proving the exact regiochemistry of the halogenation requires an orthogonal analytical approach. The comparison between the starting material and the product relies on three primary pillars: ¹H NMR, ¹³C NMR, and LC-MS .

A. ¹H NMR Spectroscopy: The Disappearance of C3-H

The most definitive, instantaneous proof of successful C3-bromination is the complete absence of the C3 proton resonance. In the starting material, the C3-H appears as a sharp singlet (or finely coupled doublet) at roughly δ 6.55 ppm . In the product spectrum, this integral is completely lost. Furthermore, the adjacent C2-H proton experiences a diagnostic deshielding effect—shifting from ~7.15 ppm to ~7.35 ppm —due to the inductive electron-withdrawing nature of the newly installed bromine atom.

B. ¹³C NMR Spectroscopy: The Heavy-Atom Effect

While ¹H NMR confirms the loss of a proton, ¹³C NMR confirms the nature of the substitution. The unsubstituted C3 carbon in the starting material resonates at ~104.5 ppm. Upon bromination, the C3 carbon undergoes a dramatic upfield shift to ~88.2 ppm . This counterintuitive upfield shift is a classic manifestation of the "heavy-atom effect" (spin-orbit coupling) induced by the large electron cloud of the bromine atom.

C. Mass Spectrometry (LC-MS): The Isotopic Signature

Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 natural abundance. While the starting material yields a single sharp [M+H]⁺ peak at m/z 190.1, the product must exhibit a characteristic 1:1 isotopic doublet at m/z 268.0 and 270.0. If this doublet is absent, the product is not brominated.

AnalyticalWorkflow cluster_analysis Orthogonal Characterization Suite Start Purified Reaction Product NMR1H 1H NMR (400 MHz) Loss of C3-H (~6.5 ppm) Start->NMR1H NMR13C 13C NMR (100 MHz) C3 Heavy-Atom Shift Start->NMR13C LCMS LC-MS (ESI+) 79Br/81Br Isotopic Doublet Start->LCMS Validation Structural Confirmation: Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate NMR1H->Validation NMR13C->Validation LCMS->Validation

Orthogonal analytical workflow for validating the brominated indole's structural integrity.

Quantitative Data Summary

The following table summarizes the critical analytical telemetry used to differentiate the product from its unhalogenated precursor.

Analytical TechniqueMethyl 1-methyl-1H-indole-5-carboxylate (Starting Material)Methyl 3-bromo-1-methyl-1H-indole-5-carboxylate (Product)Diagnostic Causality
¹H NMR (C3-H) ~6.55 ppm (s, 1H)Absent Direct confirmation of substitution at the C3 position.
¹H NMR (C2-H) ~7.15 ppm (s, 1H)~7.35 ppm (s, 1H)Downfield shift caused by inductive deshielding from adjacent Br.
¹H NMR (N-CH₃) ~3.85 ppm (s, 3H)~3.88 ppm (s, 3H)Negligible shift; acts as an internal spectator reference.
¹³C NMR (C3) ~104.5 ppm~88.2 ppmUpfield shift driven by the halogen heavy-atom effect.
LC-MS [M+H]⁺ m/z 190.1 (Singlet)m/z 268.0 / 270.0 (1:1 Doublet)Emergence of the ⁷⁹Br/⁸¹Br isotopic signature definitively proves halogenation.

References

  • Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. The Undergraduate Review (Bridgewater State University).[Link]

  • Copper(II)-Catalyzed Direct C3 Chalcogenylation of Indoles. Molecules (NIH PMC).[Link]

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